N,N-Dimethylisoquinoline-5-sulfonamide
Overview
Description
N,N-Dimethylisoquinoline-5-sulfonamide is a chemical compound that belongs to the class of aromatic sulfonamides. It is characterized by the presence of a sulfonamide group attached to an isoquinoline ring structure. The compound is of interest due to its potential biological activities, which may include vasodilatory effects as suggested by related compounds in the same chemical family .
Synthesis Analysis
The synthesis of N,N-dimethylisoquinoline-5-sulfonamide derivatives can be achieved through various methods. One approach involves the one-step synthesis of positional isomers of N,N-dimethylsulfamoylquinoline, which has been characterized by elemental analyses, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectral data . Another method includes the tandem synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives from sulfonoketenimides and isatoic anhydride in a one-pot reaction, which could potentially be adapted for the synthesis of N,N-dimethylisoquinoline-5-sulfonamide .
Molecular Structure Analysis
The molecular structure of N,N-dimethylisoquinoline-5-sulfonamide and its isomers can be analyzed using various spectroscopic techniques. The 15N NMR spectra and GIAO calculated data provide insights into the electronic environment of the nitrogen atoms in the sulfonamide group. The long-range correlations between the ring protons and the endocyclic nitrogen atoms can be observed in gHMBC experiments, and the spectral positions of the nitrogen atoms from the sulfonamide groups can be determined from the 1D spectra of the 15N-labeled sulfonamide isotopomers .
Chemical Reactions Analysis
The chemical reactivity of N,N-dimethylisoquinoline-5-sulfonamide can be inferred from studies on similar sulfonamide compounds. For instance, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase (PNMT) suggests that the sulfonamide group can form favorable interactions with biological targets. The sulfonamide -NH- group is a potential hydrogen bond donor, which can be crucial for the biological activity of these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N,N-dimethylisoquinoline-5-sulfonamide are not detailed in the provided papers, related compounds exhibit properties that can be extrapolated. The vasodilatory activity of similar N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives indicates that the sulfonamide group can significantly impact the biological function of these molecules. The potency of these compounds can be affected by the length and bulkiness of alkyl groups attached to the nonaromatic nitrogens . Additionally, the lipophilicity of these compounds can influence their ability to cross biological barriers, as seen in the comparison of sulfonamides and sulfones .
Scientific Research Applications
Antimicrobial and Antifungal Activities
- A study by Dixit et al. (2010) explored the synthesis of a compound related to N,N-Dimethylisoquinoline-5-sulfonamide, which showed increased antimicrobial and antifungal activities compared to its parent compounds.
Synthesis of Novel Derivatives
- Yavari, Nematpour, and Askarian-Amiri (2014) achieved the synthesis of a novel class of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives, highlighting the chemical versatility of related compounds (Yavari, Nematpour, & Askarian-Amiri, 2014).
Effects on Cytotoxic T Lymphocyte-Mediated Lysis
- Research by Juszczak and Russell (1989) investigated the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte-mediated lysis, suggesting their potential role in modulating immune responses.
Vasodilatory Activity
- A study by Morikawa, Sone, & Asano (1989) synthesized N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which exhibited significant vasodilatory activity.
Synthetic Applications in Drug Analog Development
- Bunce, Cain, and Cooper (2012) discussed the synthesis of tetrahydroisoquinolines, a key structural element in various therapeutic agents, demonstrating the importance of isoquinoline scaffolds in drug development (Bunce, Cain, & Cooper, 2012).
Inhibitory Effects on Enzymes Related to Alzheimer’s Disease
- Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing potential as inhibitors of enzymes related to Alzheimer’s disease (Abbasi et al., 2018).
Antiviral Activity
- The synthesis and antiviral activity of certain sulfonamide derivatives were explored by Selvakumar, Gujjar, Subbiah, & Elango (2018), indicating their effectiveness against specific viruses.
Mechanism of Action
Target of Action
N,N-Dimethylisoquinoline-5-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, electrolyte regulation, and folic acid synthesis .
Mode of Action
Sulfonamides, including N,N-Dimethylisoquinoline-5-sulfonamide, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . By inhibiting this cycle, they prevent the synthesis of folic acid, a vital component for bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by N,N-Dimethylisoquinoline-5-sulfonamide is the folic acid metabolism cycle . By inhibiting this pathway, the compound disrupts the production of nucleotides required for DNA and RNA synthesis in bacteria, leading to their inability to proliferate .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The molecular and cellular effects of N,N-Dimethylisoquinoline-5-sulfonamide’s action primarily involve the inhibition of bacterial growth and replication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of essential components for bacterial DNA and RNA, thereby inhibiting their proliferation .
Safety and Hazards
Future Directions
As for future directions, while specific information for “N,N-Dimethylisoquinoline-5-sulfonamide” is not available, sulfonamides in general have been used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They also show inhibitory activity against some fungi and protozoa .
properties
IUPAC Name |
N,N-dimethylisoquinoline-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHJXMWWAQWJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521005 | |
Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylisoquinoline-5-sulfonamide | |
CAS RN |
84468-22-4 | |
Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylisoquinoline-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.